molecular formula C20H29N5O3S B11316463 N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

Cat. No.: B11316463
M. Wt: 419.5 g/mol
InChI Key: KFGSWOZYNLAODL-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that features a combination of pyrimidine, piperazine, and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-ethyl-4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C20H29N5O3S/c1-6-21-20-22-14(2)13-19(23-20)24-9-11-25(12-10-24)29(26,27)18-8-7-17(28-5)15(3)16(18)4/h7-8,13H,6,9-12H2,1-5H3,(H,21,22,23)

InChI Key

KFGSWOZYNLAODL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C

Origin of Product

United States

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